1-Bromo-3-fluoro-5-(methylsulfanyl)benzene
Overview
Description
1-Bromo-3-fluoro-5-(methylsulfanyl)benzene is a chemical compound with the molecular formula C7H6BrFS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methylsulfanyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Scientific Research Applications
New Fluorosulfonylation Reagents and Click Chemistry
The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride, shows the potential for 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene in click chemistry. This reagent, possessing vinyl, bromide, and sulfonyl fluoride handles, enriches the sulfur(vi) fluoride exchange (SuFEx) tool cabinet and allows for regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Nucleophilic Aromatic Substitution
The study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene explores its reactivity in nucleophilic aromatic substitution, indicating potential applications for this compound in synthesizing novel benzene derivatives through substitution reactions (Ajenjo et al., 2016).
Organometallic Synthesis
The selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene demonstrates its use as a versatile starting material in organometallic synthesis. This suggests the relevance of similar structures, like this compound, in creating organometallic intermediates for synthetic applications (Porwisiak & Schlosser, 1996).
Radiosynthesis and Labeling Agents
The preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, along with a series of substituted [18F]fluoromethyl-benzenes, highlights the potential of this compound in radiosynthesis and as a bifunctional labeling agent for various applications (Namolingam et al., 2001).
Green Fluorophores and Luminescent Materials
The design of green fluorophores based on benzene structures, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates innovative approaches to creating solid-state emissive, water-soluble, and solvent- and pH-independent luminescent materials. This indicates the potential for derivatives of this compound in developing new luminescent materials with high fluorescence emission and photostability (Beppu et al., 2015).
Properties
IUPAC Name |
1-bromo-3-fluoro-5-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPADPFJPFQOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696834 | |
Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-03-5 | |
Record name | 1-Bromo-3-fluoro-5-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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